molecular formula C11H5F3N2 B5805321 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile CAS No. 36937-89-0

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile

Cat. No.: B5805321
CAS No.: 36937-89-0
M. Wt: 222.17 g/mol
InChI Key: FKIOQZZAWYYRFQ-UHFFFAOYSA-N
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Description

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile (CAS: 36937-89-0) is a substituted propanedinitrile featuring a trifluoromethylphenyl group attached to a dinitrile backbone. Its IUPAC name is 2-[[2-(trifluoromethyl)phenyl]methylidene]propanedinitrile, with the molecular formula $ \text{C}{11}\text{H}{5}\text{F}{3}\text{N}{2} $. This compound is utilized as a pharmaceutical intermediate, reagent for synthesis, and in medicinal chemistry due to its reactive nitrile groups and electron-withdrawing trifluoromethyl substituent . Analytical characterization methods include HPLC, GC-MS, NMR, and FTIR, ensuring high purity for research and industrial applications .

Properties

IUPAC Name

2-[[2-(trifluoromethyl)phenyl]methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3N2/c12-11(13,14)10-4-2-1-3-9(10)5-8(6-15)7-16/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOQZZAWYYRFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)C#N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355098
Record name ST50704069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36937-89-0
Record name 2-[[2-(Trifluoromethyl)phenyl]methylene]propanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36937-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST50704069
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2-(trifluoromethyl)benzaldehyde reacts with the active methylene group of malononitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Group Variations

The propanedinitrile core is common among analogs, but substituents significantly alter properties. Below is a comparative analysis:

Compound Key Substituents Molecular Weight (g/mol) Notable Features
2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile 2-(Trifluoromethyl)phenyl 230.17 High reactivity due to electron-withdrawing CF₃; used in pharmaceuticals.
2-[3-(4-Methoxyphenyl)prop-2-en-1-ylidene]propanedinitrile 4-Methoxyphenyl 225.22 Methoxy group enhances solubility; altered bioactivity vs. CF₃ derivatives.
(2E)-2-(Benzenesulfonyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enenitrile Benzenesulfonyl, 3-(trifluoromethyl)phenyl 353.31 Sulfonyl group increases stability; potential for material science applications.
2-[2-(Trifluoromethoxy)benzylidene]malononitrile 2-(Trifluoromethoxy)phenyl 254.15 Trifluoromethoxy group modifies electronic effects; distinct reactivity profile.
2-[(5-Bromopyridin-3-yl)methylidene]propanedinitrile 5-Bromopyridinyl 209.04 Heterocyclic bromopyridine enhances binding to biological targets.
Propanedinitrile, 2-[2-[3,5-bis(trifluoromethyl)phenyl]diazenyl] 3,5-Bis(trifluoromethyl)phenyl, diazenyl 382.18 Dual CF₃ groups and diazenyl linkage enable applications in dyes and sensors.

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups (e.g., ) increase electrophilicity, accelerating nucleophilic addition reactions.
  • Halogen Effects : Bromine in pyridine derivatives () and chlorine/fluorine in phenyl analogs () alter steric and electronic environments, affecting binding affinity in biological systems.
  • Heterocyclic vs. Aromatic Rings : Pyridine () and furan () rings introduce nitrogen or oxygen heteroatoms, modifying hydrogen-bonding capabilities and target selectivity.

Biological Activity

2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile, often referred to as a trifluoromethyl-substituted compound, is a member of the larger family of organic nitriles. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile can be represented as follows:

C12H8F3N2\text{C}_{12}\text{H}_{8}\text{F}_{3}\text{N}_{2}

This compound features a trifluoromethyl group attached to a phenyl ring, which is crucial for its biological activity. The presence of the nitrile functional groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that compounds with similar structures can exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds with nitrile functionalities often act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cellular signaling pathways.
  • Antimicrobial Properties : Some trifluoromethyl-substituted compounds demonstrate antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
  • Cytotoxicity Against Cancer Cells : Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the phenyl ring significantly influence the biological activity of trifluoromethyl-containing compounds. For example:

SubstituentEffect on Activity
TrifluoromethylIncreases lipophilicity and cellular uptake
Electron-donating groupsEnhance cytotoxicity against cancer cell lines
Nitrile groupsContribute to enzyme inhibition

Case Studies

  • Anticancer Activity : A study investigated the effects of various trifluoromethyl-substituted compounds on human cancer cell lines. The results indicated that 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values lower than that of standard chemotherapeutic agents like doxorubicin.
  • Antimicrobial Efficacy : In another study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
  • Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile effectively inhibited specific kinases involved in cancer progression, leading to decreased cell proliferation rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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